![molecular formula C19H24N6O5 B14197835 L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine CAS No. 920281-92-1](/img/structure/B14197835.png)
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is a synthetic peptide compound It is characterized by the presence of histidine, alanine, and glycine residues, along with a benzoyl group attached to the histidine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The benzoyl group is introduced through a specific reaction with benzoyl chloride under basic conditions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of protective groups and coupling reagents is optimized to ensure high yield and purity. The final product undergoes rigorous quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Histidine derivatives.
Reduction: Benzylated peptides.
Substitution: Alkylated or acylated peptides.
Wissenschaftliche Forschungsanwendungen
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in enzyme-substrate interactions.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of novel biomaterials and nanomaterials.
Wirkmechanismus
The mechanism of action of L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine involves its interaction with specific molecular targets. The histidine residue can bind to metal ions, facilitating catalytic reactions. The benzoyl group can interact with hydrophobic pockets in proteins, influencing their activity. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hippuryl-His-Leu: Another peptide with a benzoyl group, used as a substrate for angiotensin-converting enzyme.
Benzoyl-Gly-His-Leu: Similar structure, used in peptide synthesis studies.
Hippuryl-L-Histidyl-L-Leucine: Shares the histidine and benzoyl moieties, used in biochemical research.
Uniqueness
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is unique due to the specific positioning of the benzoyl group and the combination of amino acids. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
920281-92-1 |
|---|---|
Molekularformel |
C19H24N6O5 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-[4-(aminomethyl)benzoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H24N6O5/c1-11(17(28)23-9-16(26)27)25(18(29)13-4-2-12(7-20)3-5-13)19(30)15(21)6-14-8-22-10-24-14/h2-5,8,10-11,15H,6-7,9,20-21H2,1H3,(H,22,24)(H,23,28)(H,26,27)/t11-,15-/m0/s1 |
InChI-Schlüssel |
NNDFMOZIMBALJK-NHYWBVRUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)O)N(C(=O)C1=CC=C(C=C1)CN)C(=O)[C@H](CC2=CN=CN2)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)N(C(=O)C1=CC=C(C=C1)CN)C(=O)C(CC2=CN=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


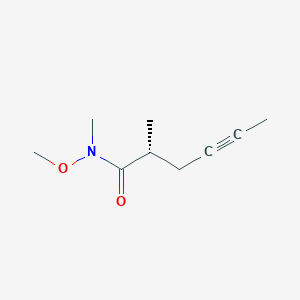
![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
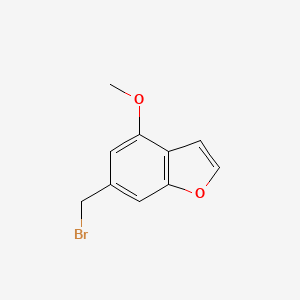
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
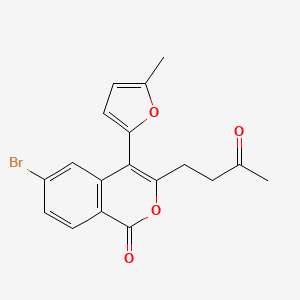

![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
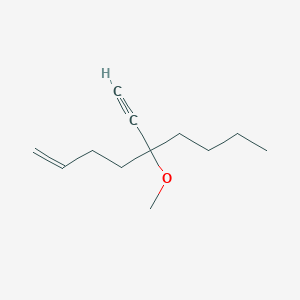
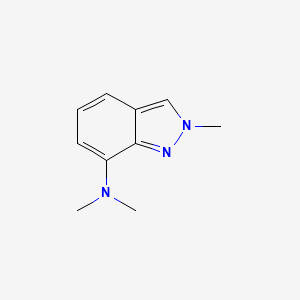
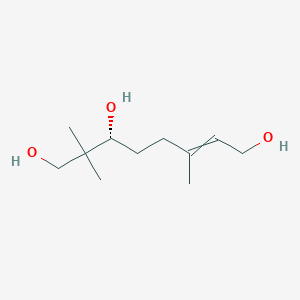
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)
